molecular formula C7H16ClNO B6276034 rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis CAS No. 2455600-62-9

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis

Cat. No.: B6276034
CAS No.: 2455600-62-9
M. Wt: 165.7
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Description

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride for chlorination or tosyl chloride for tosylation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, tosyl chloride

Major Products

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Formation of the corresponding amine

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Methylpiperidine: Piperidine with a methyl group attached.

    Piperidin-3-ylmethanol: Piperidine with a hydroxymethyl group attached.

Uniqueness

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its cis configuration and the presence of both a methyl and hydroxyl group make it a versatile compound for various applications.

Properties

CAS No.

2455600-62-9

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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